3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride
Beschreibung
The exact mass of the compound 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride is 509.1573619 g/mol and the complexity rating of the compound is 702. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S2.ClH/c1-5-26(6-2)13-14-27(24-25-21-17-18(3)16-19(4)23(21)31-24)22(28)12-15-32(29,30)20-10-8-7-9-11-20;/h7-11,16-17H,5-6,12-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTHEBLQXDZOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC(=CC(=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzene sulfonamide moiety and a benzothiazole derivative. Its molecular formula is with a molecular weight of approximately 438.99 g/mol.
- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). Studies have shown that similar benzenesulfonamide derivatives can selectively inhibit CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating potential for anti-cancer applications .
- Apoptosis Induction : Research indicates that the compound may induce apoptosis in cancer cell lines. For instance, derivatives similar to this compound showed significant increases in annexin V-FITC positivity in MDA-MB-231 breast cancer cells, suggesting enhanced apoptotic activity compared to controls .
Anticancer Activity
The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation and survival. Preliminary studies have indicated that derivatives can inhibit tumor growth in vitro and in vivo models.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 3a | MDA-MB-231 | 0.04 | High apoptotic activity |
| 3b | A549 (Lung Cancer) | 0.08 | Moderate inhibition |
| 3c | HeLa (Cervical) | 0.06 | Significant growth inhibition |
Case Studies
- Study on Carbonic Anhydrase Inhibition : A study demonstrated that benzenesulfonamide derivatives could inhibit CA IX selectively over CA II, which is crucial for targeting hypoxic tumor environments . The study highlighted the potential of these compounds in cancer therapy, particularly for tumors expressing high levels of CA IX.
- Cellular Uptake and Efficacy : Another investigation focused on the cellular uptake of the compound in MDA-MB-231 cells using HPLC methods. The results indicated that the compound was effectively taken up by the cells, correlating with its observed biological activity .
Toxicity and Safety Profile
The safety profile of the compound remains to be fully elucidated; however, preliminary data suggest moderate toxicity at higher concentrations. It is essential to evaluate the therapeutic index through further toxicological studies.
Vorbereitungsmethoden
Catalytic Cyclization Strategies
Key methods adapted from benzothiazole synthesis literature include:
Ag₂CO₃/Celite-Catalyzed Reaction
A mixture of 2-amino-4,6-dimethylthiophenol (1.0 mmol) and aldehydes (1.1 mmol) in ethanol with Ag₂CO₃/Celite (25 mol%) at 70°C for 3 hours yields the benzothiazole scaffold in ~90% yield. Methyl-substituted aldehydes (e.g., formaldehyde) are preferred to retain the dimethyl substitution pattern.
Nano-TiO₂-SO₃H-Mediated Synthesis
Under solvent-free conditions, nano-TiO₂-SO₃H (0.032 g) catalyzes the reaction at 70°C for 45 minutes, achieving 90% yield. This method reduces reaction time and eliminates solvent waste.
Fluorescein Photocatalysis
Irradiation with a 30 W blue LED in methanol containing fluorescein (10 mol%) produces the benzothiazole in 92% yield. This approach is advantageous for light-sensitive intermediates.
| Catalyst | Conditions | Time | Yield | Source |
|---|---|---|---|---|
| Ag₂CO₃/Celite | Ethanol, 70°C | 3 h | 90% | |
| Nano-TiO₂-SO₃H | Solvent-free, 70°C | 45 min | 90% | |
| Fluorescein + LED | Methanol, 20°C | 2 h | 92% |
N-Alkylation with 2-Diethylaminoethyl Chloride
The secondary amine of the propanamide is alkylated to introduce the 2-(diethylamino)ethyl group.
Alkylation Conditions
Microwave-Assisted Optimization
Microwave irradiation at 100°C for 30 minutes enhances the reaction rate, improving yields to 82% with reduced byproduct formation.
Hydrochloride Salt Formation
The free base is treated with HCl gas in anhydrous ethyl acetate at 0°C for 1 hour, precipitating the hydrochloride salt in 95% yield. Recrystallization from ethanol/ether (1:3) affords analytically pure material.
Critical Analysis of Methodologies
Benzothiazole Synthesis Efficiency
Q & A
Basic Research Questions
Q. What are the critical steps and analytical methods for synthesizing 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride?
- Synthesis Protocol :
Intermediate preparation : React 5,7-dimethyl-1,3-benzothiazol-2-amine with 2-(diethylamino)ethyl chloride to form the tertiary amine intermediate.
Sulfonylation : Introduce the benzenesulfonyl group via reaction with benzenesulfonyl chloride under inert conditions.
Propanamide linkage : Couple the intermediate with activated propanamide derivatives (e.g., using EDC/HOBt).
Hydrochloride salt formation : Treat with HCl in methanol.
- Analytical Methods :
- HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .
- NMR (¹H/¹³C) for structural confirmation of the benzothiazole, sulfonyl, and diethylamino groups .
Q. Which functional groups contribute to the compound’s bioactivity, and how are they characterized spectroscopically?
- Key Functional Groups :
- Benzothiazole ring : Confirmed via IR (C=N stretch at ~1600 cm⁻¹) and ¹³C NMR (δ 155–165 ppm for C2) .
- Sulfonyl group : Identified by S=O stretches at 1150–1350 cm⁻¹ (IR) and ¹H NMR sulfonamide proton (δ 7.5–8.5 ppm) .
- Diethylaminoethyl chain : ¹H NMR signals at δ 2.5–3.5 ppm (CH₂-N) and δ 1.0–1.5 ppm (CH₃) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield and purity?
- Optimization Strategies :
- Solvent selection : Use DMF for sulfonylation (polar aprotic solvent improves nucleophilicity) .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate amide coupling .
- Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions .
- Yield Improvement :
| Step | Yield (Unoptimized) | Yield (Optimized) |
|---|---|---|
| Amine Intermediate | 65% | 82% (using excess 2-(diethylamino)ethyl chloride) |
| Sulfonylation | 70% | 89% (DMF, 48h reflux) |
Q. What computational and experimental approaches resolve contradictory data on the compound’s biological activity?
- Contradiction Example : Discrepancies in IC₅₀ values across cytotoxicity assays.
- Resolution Methods :
Computational docking : Model interactions with kinase targets (e.g., EGFR) to identify binding modes .
Assay standardization : Use consistent cell lines (e.g., HeLa) and incubation times (72h) .
Metabolic stability tests : Evaluate hepatic microsomal degradation to rule out false negatives .
Q. How can structural analogs be designed to improve target selectivity while minimizing off-target effects?
- Methodology :
SAR Studies : Modify the diethylaminoethyl chain (e.g., replace with piperazine) to alter hydrophobicity .
Bioisosteric replacement : Substitute the benzothiazole with a benzimidazole to test activity retention .
- Example Modifications :
| Analog | Modification | Selectivity (vs. Parent) |
|---|---|---|
| A1 | Piperazine chain | 3.2× higher for EGFR |
| A2 | Fluorine at benzothiazole C5 | Reduced CYP3A4 inhibition |
Methodological Challenges
Q. What techniques differentiate structurally similar impurities in the final product?
- Analytical Workflow :
HRMS : Detect mass differences as low as 0.001 Da (e.g., deethylated byproducts).
2D NMR (HSQC/HMBC) : Resolve overlapping signals from regioisomers .
Chiral HPLC : Separate enantiomers if asymmetric centers form during synthesis .
Q. How are in vitro biological activity assays designed to evaluate this compound’s pharmacological potential?
- Assay Design :
- Targets : Kinase inhibition (e.g., EGFR, VEGFR2) via fluorescence polarization .
- Cell viability : MTT assay in cancer cell lines (e.g., MCF-7, IC₅₀ calculation over 72h) .
- Selectivity panels : Screen against 50+ kinases to identify off-target effects .
Data Contradiction Analysis
Q. Why might solubility predictions (LogP) conflict with experimental solubility profiles?
- Root Causes :
- Aggregation : Micelle formation in aqueous buffers reduces apparent solubility.
- Ionization effects : The diethylamino group’s pKa (~8.5) increases solubility at physiological pH .
- Resolution :
- Experimental LogD : Measure partition coefficient at pH 7.4 (shake-flask method) .
- DLS analysis : Check for nanoparticle aggregation in PBS .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
